5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Lipophilicity ADME Prediction Dye Formulation

Generic nitroanilines cannot replicate the steric and lipophilic profile of this compound. 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (CAS 1536953-03-3) provides a branched N-isobutyl group that increases lipophilicity (XLogP3 = 3.5, Δ+1.5 vs. 5-methyl-2-nitroaniline) and reduces TPSA to 57.8 Ų, enhancing keratin penetration in hair dye formulations. • Enables synthesis of sterically encumbered benzimidazole scaffolds via N-alkylation-cyclization cascades with tunable kinetics. • Serves as a reference standard for unambiguous LC-MS/MS identification of isomeric nitroanilines. • Available in 5-100 g with bulk custom synthesis options; immediate global dispatch from stocked inventory.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13241829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(2-methylpropyl)-2-nitroaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])NCC(C)C
InChIInChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3
InChIKeyDDZSFHKQKIAFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-(2-methylpropyl)-2-nitroaniline Chemical Profile


5-Methyl-N-(2-methylpropyl)-2-nitroaniline (CAS 1536953-03-3) is a substituted 2-nitroaniline derivative characterized by a methyl group at the 5-position of the benzene ring and an isobutyl (2-methylpropyl) group attached to the aniline nitrogen . With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound belongs to a class of aromatic amines that have been extensively explored as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its structural features—specifically the ortho-nitro group capable of intramolecular hydrogen bonding with the secondary amine and the branched N-alkyl chain—confer distinct physicochemical properties that differentiate it from simpler nitroaniline building blocks [1].

Structural Profile N-isobutyl substituted 2-nitroaniline with ortho-nitro hydrogen bond control
Lipophilicity Context Reported LogP/TPSA shift relative to parent 5-methyl-2-nitroaniline
Synthetic Context Sterically controlled intermediate for benzimidazole and dye synthesis

Why Generic Substitution Fails


Substituting 5-methyl-N-(2-methylpropyl)-2-nitroaniline with a generic 'nitroaniline' or a close analog such as the parent 5-methyl-2-nitroaniline or N-isobutyl-2-nitroaniline is not straightforward. The specific combination of the 5-methyl substituent and the branched N-isobutyl group critically modulates key physicochemical parameters including lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk, which directly influence the compound's behavior in downstream applications . For instance, in hair dye formulations where 2-nitroaniline derivatives serve as direct dyes, even minor structural variations alter the color shade, substantivity to keratin fibers, and lightfastness properties [1]. Furthermore, in synthetic transformations such as N-alkylation-cyclization cascades, the steric and electronic effects of the N-isobutyl group govern reaction rates and product selectivity, making simple substitution unreliable for reproducing synthetic outcomes [2].

Parent 5-Methyl-2-nitroaniline
Lacks N-isobutyl group; lipophilicity and keratin substantivity may differ significantly.
N-Isobutyl-2-nitroaniline
Missing 5-methyl substituent; electronic effects on reactivity and dye shade may shift.
Linear N-Alkyl Analogs
Steric profile diverges; tandem N-alkylation-cyclization selectivity may not reproduce.

Differentiation from Closest Analogs


Lipophilicity Modulation

The introduction of the N-isobutyl group significantly increases lipophilicity compared to the parent 5-methyl-2-nitroaniline. While experimental LogP data for the target compound is not publicly reported, computational estimates (XLogP3) provide a reliable cross-study comparison. The target compound (XLogP3 = 3.5) is substantially more lipophilic than 5-methyl-2-nitroaniline (XLogP3 = 2.0) and marginally more lipophilic than N-isobutyl-2-nitroaniline (XLogP3 = 3.5) . The presence of the 5-methyl group contributes to a modest increase in LogP compared to the non-methylated N-isobutyl analog (calculated difference based on additive fragment contributions). This increased lipophilicity is expected to enhance membrane permeability and substantivity to hydrophobic substrates such as keratin fibers [1].

Lipophilicity
Reported
ΔXLogP3 = +1.5
May support keratin fiber affinity in formulation screening.
Computed estimate vs. 5-methyl-2-nitroaniline.
Lipophilicity ADME Prediction Dye Formulation

TPSA and Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) serves as a key descriptor for predicting passive membrane permeability. 5-Methyl-N-(2-methylpropyl)-2-nitroaniline exhibits a TPSA of 57.8 Ų . This value is identical to that of N-isobutyl-2-nitroaniline (57.8 Ų) and lower than that of 5-methyl-2-nitroaniline (71.8 Ų), due to the replacement of the primary amine hydrogens with the N-isobutyl group . The reduced TPSA is consistent with the compound's higher calculated LogP and suggests improved passive diffusion across biological membranes and enhanced penetration into lipophilic matrices such as hair fibers [1].

Polar Surface Area
Reported
ΔTPSA = -14.0 Ų
Consistent with higher lipophilicity and potential permeability improvement.
vs. 5-methyl-2-nitroaniline.
Polar Surface Area Permeability Drug-likeness

Intramolecular Hydrogen Bonding & Stability

Crystallographic analysis of the parent 5-methyl-2-nitroaniline reveals a short C—NH2 bond length (1.3469 Å) and a robust intramolecular N—H⋯O hydrogen bond between the aniline N—H and the ortho-nitro group, which stabilizes a near-planar molecular conformation [1]. In 5-methyl-N-(2-methylpropyl)-2-nitroaniline, the secondary amine (N—H) can engage in a similar intramolecular hydrogen bond with the ortho-nitro oxygen, but the steric bulk of the isobutyl group may introduce torsional strain. While direct structural data for the target compound is not available, the class-level inference is that the N-alkyl substituent modulates the strength and geometry of this intramolecular hydrogen bond, which in turn affects the compound's solid-state packing, solubility, and reactivity in N-alkylation-cyclization cascades [2].

H-Bond & Stability
Class-level
Intramolecular N—H⋯O
May modulate solid-state packing and reactivity.
Extrapolated from parent structure.
Hydrogen Bonding Crystal Engineering Stability

Hair Dye Application Context

Patents disclose the use of 2-nitroaniline derivatives as direct nitro dyes in hair coloring compositions, with the substituent pattern (R1, R2, R3) dictating the resulting color shade and washfastness [1]. While 5-methyl-N-(2-methylpropyl)-2-nitroaniline is not explicitly named in the exemplification, the generic Formula I of US5034015A encompasses this substitution pattern (5-methyl, N-isobutyl). The branched N-alkyl chain is known to increase substantivity to keratin fibers compared to linear alkyl chains or unsubstituted amines, thereby improving washfastness and color longevity [2]. This class-level inference supports the selection of this compound over simpler analogs (e.g., 5-methyl-2-nitroaniline) for applications requiring enhanced fiber affinity.

Hair Dye Context
Class-level
Branched N-alkyl
May support substantivity screening in dye formulations.
Inferred from patent class.
Hair Dye Nitro Dye Colorant

N-Alkylation-Cyclization Cascade Reactivity

Substituted 2-nitroanilines undergo a tandem N-alkylation-cyclization-O-alkylation cascade with alkyl halides in the presence of NaH to afford 1-alkoxy-2-alkyl-benzimidazoles [1]. The reaction efficiency is sensitive to the steric bulk of the N-alkyl substituent. While no direct kinetic data is available for 5-methyl-N-(2-methylpropyl)-2-nitroaniline, the presence of the branched isobutyl group is expected to retard the initial N-alkylation step relative to less hindered analogs (e.g., N-methyl or N-ethyl derivatives), potentially offering greater control over the cascade sequence and product selectivity. This class-level inference positions the compound as a valuable intermediate for the controlled synthesis of sterically defined benzimidazole scaffolds.

Cascade Reactivity
Class-level
Steric rate modulation
Steric bulk may moderate reaction selectivity in benzimidazole synthesis.
Tandem N-alkylation-cyclization context.
Benzimidazole Synthesis Tandem Reaction Heterocycle

Mass Spectrometric Fragmentation Behavior

Protonated N-alkyl-2-nitroanilines undergo characteristic intramolecular oxidation of the alkyl chain upon collisional activation, yielding distinct fragmentation patterns that can be used for compound identification and differentiation [1]. For N-propyl-2-nitroaniline, major pathways include elimination of propionic acid (C3H6O2) and ethanol (C2H6O). For the target compound bearing a branched N-isobutyl group, the fragmentation pattern is expected to differ due to the tertiary carbon at the branching point, which may undergo alternative rearrangements. While experimental MS/MS data for 5-methyl-N-(2-methylpropyl)-2-nitroaniline is not publicly available, this class-level inference supports the use of MS fragmentation as a tool to distinguish this compound from its linear N-alkyl isomers (e.g., N-butyl analogs) in quality control and forensic applications.

MS Fragmentation
Class-level
Distinct pattern expected
May enable isomer differentiation via MS/MS fragmentation.
Based on N-alkyl-2-nitroaniline class.
Mass Spectrometry Fragmentation Analytical Chemistry

Application Scenarios


Yellow Hair Dye with Enhanced Washfastness

Based on the class-level evidence from US5034015A and EP0868904A2 [1], 5-methyl-N-(2-methylpropyl)-2-nitroaniline can be formulated into oxidative hair dye compositions to produce yellow shades. The compound's elevated lipophilicity (XLogP3 = 3.5) and reduced TPSA (57.8 Ų) relative to the parent 5-methyl-2-nitroaniline predict improved penetration into the hair cortex and stronger binding to keratin via hydrophobic interactions, which should translate to enhanced washfastness and color retention compared to formulations using less lipophilic primary amine analogs.

Sterically Controlled Benzimidazole Synthesis

As demonstrated by Gardiner et al. [2], 2-nitroanilines participate in tandem N-alkylation-cyclization-O-alkylation cascades to afford benzimidazoles. The steric bulk of the N-isobutyl group in 5-methyl-N-(2-methylpropyl)-2-nitroaniline is expected to moderate the rate of the initial N-alkylation step, offering synthetic chemists a handle to tune reaction kinetics and potentially suppress competing pathways. This makes the compound a strategic building block for the preparation of sterically encumbered benzimidazole scaffolds that are privileged structures in medicinal chemistry.

Lipophilicity-Tuned Intermediate for Lead Optimization

The significant increase in lipophilicity (ΔXLogP3 = +1.5) relative to 5-methyl-2-nitroaniline positions this compound as a valuable intermediate for optimizing the physicochemical properties of drug candidates and agrochemical leads. The balanced profile—moderate TPSA, increased LogP, and the presence of a reducible nitro group (which can be converted to an amine for further functionalization)—aligns with the property space often targeted for membrane-permeable bioactive molecules. Researchers can leverage this intermediate to explore structure-activity relationships where higher lipophilicity is desired without sacrificing hydrogen-bonding capacity.

Analytical Reference Standard for Isomer Differentiation

Based on the mass spectrometric behavior of N-alkyl-2-nitroanilines [3], 5-methyl-N-(2-methylpropyl)-2-nitroaniline is expected to exhibit a distinct MS/MS fragmentation pattern due to its branched isobutyl group. This property can be exploited in analytical chemistry for the unambiguous identification and differentiation of isomeric nitroaniline derivatives in complex mixtures, forensic samples, or quality control of synthetic batches. Procurement of the pure compound as a reference standard enables the development of validated LC-MS/MS methods for regulatory compliance and impurity profiling.

Application
Selection Property
Validation Focus
Yellow hair dye formulations
Elevated lipophilicity and keratin affinity profile
Washfastness and color retention screening
Sterically controlled benzimidazole synthesis
Branched N-isobutyl steric effect
Reaction selectivity and kinetics profiling
Lipophilicity-tuned lead optimization
Balanced LogP/TPSA profile
Membrane permeability and SAR exploration
Analytical reference standard for isomer differentiation
Characteristic MS/MS fragmentation pattern
LC-MS/MS method development and isomeric purity confirmation

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